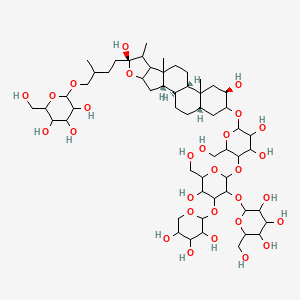
Purpureagitosid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purpureagitosid, also known as this compound, is a useful research compound. Its molecular formula is C56H94O29 and its molecular weight is 1231.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 714604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The compound Purpureagitosid is a lesser-known natural product that has garnered interest for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to exhibit cytotoxic effects against several cancer cell lines. For instance, research indicates that this compound can induce apoptosis in human cancer cells, which is a critical mechanism for cancer treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer (DU145) | 3.0 | Induces apoptosis |
| Colon Adenocarcinoma (HT-29) | 2.73 | Cell cycle arrest and apoptosis |
| Cervical Carcinoma (HeLa) | 8.00 | Apoptosis induction |
Anti-inflammatory Properties
This compound has also shown promise in reducing inflammation, which is pivotal in treating chronic inflammatory diseases. Its mechanism involves inhibiting specific pathways that lead to the production of pro-inflammatory cytokines.
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at Kyoto University evaluated the anticancer efficacy of this compound on various human cancer cell lines. The study reported significant reductions in cell viability and increased rates of apoptosis when treated with the compound.
- Findings : The compound exhibited a dose-dependent response, with lower concentrations leading to substantial cell death in malignant cells compared to non-malignant cells.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, scientists explored the anti-inflammatory effects of this compound in animal models of arthritis. The results demonstrated a marked decrease in swelling and pain, attributed to the inhibition of inflammatory mediators.
- Findings : The study concluded that this compound could serve as a viable candidate for developing new anti-inflammatory drugs.
Propriétés
Formule moléculaire |
C56H94O29 |
|---|---|
Poids moléculaire |
1231.3 g/mol |
Nom IUPAC |
2-[4-[(1R,2S,6R,7S,12S,15R,18S)-16-[3,4-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,15-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C56H94O29/c1-20(18-75-49-43(71)39(67)36(64)30(14-57)78-49)7-10-56(74)21(2)34-29(85-56)12-25-23-6-5-22-11-28(26(61)13-55(22,4)24(23)8-9-54(25,34)3)77-51-45(73)41(69)46(33(17-60)81-51)82-53-48(84-52-44(72)40(68)37(65)31(15-58)79-52)47(38(66)32(16-59)80-53)83-50-42(70)35(63)27(62)19-76-50/h20-53,57-74H,5-19H2,1-4H3/t20?,21-,22-,23+,24-,25-,26+,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56+/m0/s1 |
Clé InChI |
PYVSHVUPVKOSBE-YYBGWXCUSA-N |
SMILES isomérique |
C[C@H]1C2C(C[C@@H]3C2(CC[C@H]4[C@H]3CC[C@@H]5C4(C[C@H](C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)O[C@@]1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
SMILES canonique |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
Synonymes |
26-O-glucopyranosyl-22-hydroxyfurostane-2,3,26-triol-3-O-glucopyranosyl-1-2-(xylopyranosyl-1-3)-glucopyranosyl-1-4-galactopyranoside purpureagitosid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















